7-Oxa-2-azaspiro[3.5]nonane

Catalog No.
S739922
CAS No.
194157-10-3
M.F
C7H13NO
M. Wt
127.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Oxa-2-azaspiro[3.5]nonane

CAS Number

194157-10-3

Product Name

7-Oxa-2-azaspiro[3.5]nonane

IUPAC Name

7-oxa-2-azaspiro[3.5]nonane

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

InChI

InChI=1S/C7H13NO/c1-3-9-4-2-7(1)5-8-6-7/h8H,1-6H2

InChI Key

WZFOPYGRZNUWSP-UHFFFAOYSA-N

SMILES

C1COCCC12CNC2

Canonical SMILES

C1COCCC12CNC2

Synthetic Applications:

-Oxa-2-azaspiro[3.5]nonane serves as a valuable building block in organic synthesis due to its unique ring system and functional groups. Researchers have utilized it to synthesize various complex molecules with diverse applications, including:

  • Medicinal chemistry: As a scaffold for the development of novel drugs targeting various diseases, including Alzheimer's disease and cancer [, ].
  • Material science: As a component in the design of new functional polymers with potential applications in areas like drug delivery and sensor technology.
  • Catalysis: As a ligand for metal catalysts, potentially enabling the development of more efficient and selective catalytic processes.

Biological Activity Exploration:

  • Antimicrobial activity: Against certain bacterial and fungal strains.
  • Antioxidant activity: As a free radical scavenger.

7-Oxa-2-azaspiro[3.5]nonane is a bicyclic compound characterized by a spiro structure that incorporates both nitrogen and oxygen atoms. Its molecular formula is C7_7H13_{13}NO, with a molecular weight of approximately 141.19 g/mol. The compound features a unique arrangement that contributes to its potential biological activity and utility in medicinal chemistry. The presence of the spirocyclic framework often enhances the compound's pharmacokinetic properties, making it an attractive candidate for drug development .

7-Oxa-2-azaspiro[3.5]nonane can undergo various chemical transformations, including functionalization reactions that introduce diverse functional groups. These transformations are essential for creating derivatives that may exhibit enhanced biological activities or improved solubility profiles. For instance, the synthesis of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid has been reported, which can serve as a bioisosteric replacement for pipecolic acid in drug design .

Research indicates that 7-Oxa-2-azaspiro[3.5]nonane and its derivatives possess notable biological activities, particularly in the realm of drug design. The compound has been studied for its potential as a bioactive scaffold, with implications in developing analgesics and other therapeutic agents. Its structural features may contribute to interactions with biological targets, enhancing efficacy while potentially reducing side effects associated with traditional compounds .

The synthesis of 7-Oxa-2-azaspiro[3.5]nonane typically involves multi-step procedures that may include cyclization reactions and functional group modifications. Notable methods include:

  • Cyclization Reactions: These reactions form the core spirocyclic structure through the reaction of amines with aldehydes or ketones.
  • Functionalization: Subsequent reactions introduce carboxylic acid or ester groups to enhance solubility and biological activity.
  • Purification Techniques: High-performance liquid chromatography (HPLC) is often employed to purify the final product, ensuring high purity levels for further biological testing .

The applications of 7-Oxa-2-azaspiro[3.5]nonane extend primarily into medicinal chemistry and drug development:

  • Pharmaceutical Development: As a scaffold for designing new analgesics and other therapeutic agents.
  • Chemical Biology: Utilized in studies aiming to understand structure-activity relationships in drug design.
  • Material Science: Potential use in developing new materials due to its unique structural properties .

Interaction studies involving 7-Oxa-2-azaspiro[3.5]nonane focus on its binding affinity to various biological targets, including receptors and enzymes. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts at the molecular level with target proteins.
  • In Vitro Assays: To evaluate the biological activity and efficacy of synthesized derivatives against specific targets.

Findings suggest that modifications to the core structure can significantly influence binding interactions and biological outcomes, paving the way for optimized drug candidates .

Several compounds share structural similarities with 7-Oxa-2-azaspiro[3.5]nonane, each exhibiting unique properties:

Compound NameCAS NumberSimilarity Score
2-Oxa-7-azaspiro[4.5]decane hydrochloride374795-37-60.79
(Tetrahydro-2H-pyran-4-yl)methanamine130290-79-80.79
2-(Tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride389621-77-60.79
2-Oxa-8-azaspiro[4.5]decane hydrochloride479195-19-20.78
4-(2-Aminoethyl)tetrahydro-2H-pyran65412-03-50.75
2-Azaspiro[3.3]heptan-6-ol hydrochloride1630907-10-60.74

These compounds exhibit varying degrees of similarity based on their structural characteristics and functional groups. The uniqueness of 7-Oxa-2-azaspiro[3.5]nonane lies in its specific spirocyclic arrangement, which may confer distinct pharmacological properties compared to its analogs.

Wikipedia

7-Oxa-2-azaspiro[3.5]nonane

Dates

Modify: 2023-08-15

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